molecular formula C19H20N2O3S2 B2874068 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-71-9

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2874068
CAS No.: 941868-71-9
M. Wt: 388.5
InChI Key: KSIMNOOGQWCRRR-UHFFFAOYSA-N
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Description

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a dimethyl-substituted benzo[d]thiazole core linked to a sulfonyl-bearing benzamide moiety. This compound’s structural complexity arises from the combination of a rigid aromatic thiazole system, electron-withdrawing sulfonyl groups, and hydrophobic isopropyl substituents. Such features are often associated with enhanced binding affinity to biological targets, particularly enzymes or receptors involved in proliferative or inflammatory pathways.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-16-9-12(3)13(4)10-17(16)25-19/h5-11H,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIMNOOGQWCRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions The benzamide moiety is then synthesized separately and coupled with the benzothiazole derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The isopropylsulfonyl group in the target compound may enhance metabolic stability compared to morpholinomethyl or dimethylaminomethyl substituents in analogs like 4d and 4h, which are more prone to oxidation or hydrolysis .
  • Bioactivity : Triazole-bearing analogs (e.g., from ) exhibit antiproliferative effects (e.g., 40% growth inhibition in NCI-H522 lung cancer cells), suggesting that the target compound’s sulfonyl group could modulate similar pathways if paired with a bioactive scaffold .

Physicochemical Properties

Melting points and spectral data for selected analogs are summarized below:

Compound ID (from ) Melting Point (°C) 1H NMR (δ, ppm) Key Peaks HRMS (m/z) [M+H]+
4d 178–180 8.61 (s, 1H, pyridine), 3.72 (m, 4H, morpholine) 528.12
4h 165–167 8.50 (d, 1H, pyridine), 2.30 (s, 6H, N(CH₃)₂) 410.18
Target Compound Not reported Inferred: ~7.8–8.2 (aromatic protons) Inferred: ~430–450

Notes:

  • The target compound’s predicted higher molecular weight (~430–450) compared to 4h aligns with the bulkier isopropylsulfonyl group.
  • Absence of pyridinyl protons (unlike 4d/4h) simplifies the 1H NMR spectrum, with aromatic signals concentrated in the dimethylbenzo[d]thiazole region .

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

1. Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:

N 5 6 dimethylbenzo d thiazol 2 yl 4 isopropylsulfonyl benzamide\text{N 5 6 dimethylbenzo d thiazol 2 yl 4 isopropylsulfonyl benzamide}

This structure includes a thiazole ring fused with a benzene ring and an isopropylsulfonyl group, which contributes to its solubility and interaction with biological targets.

2.1 Anticancer Activity

Benzothiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with this structure can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar benzothiazole derivatives exhibit significant cytotoxic effects against lung cancer cell lines such as A549, HCC827, and NCI-H358, with IC50 values ranging from 0.85 to 6.75 µM .

Cell Line IC50 (µM) Activity
A5492.12 ± 0.21High
HCC8275.13 ± 0.97Medium
NCI-H3580.85 ± 0.05High

2.2 Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition of Staphylococcus aureus and Escherichia coli using broth microdilution methods . This suggests potential applications in treating bacterial infections.

2.3 Neuropharmacological Effects

The benzothiazole moiety has also been linked to neuropharmacological effects, including analgesic and anticonvulsant activities. Compounds in this class may act as modulators of neurotransmitter systems, providing avenues for further research into their use in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may act as a negative allosteric modulator at specific receptors, influencing signaling pathways critical for cellular function .

4. Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives:

  • In a study involving various analogs of benzothiazole, compounds were screened for their ability to inhibit tumor growth in vitro and in vivo models . The findings suggested that modifications to the benzothiazole structure could enhance anticancer activity.
  • Another investigation focused on the neuroprotective effects of related compounds in animal models of neurodegeneration, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

5. Conclusion

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in oncology and antimicrobial research. Continued studies are warranted to fully elucidate its mechanisms of action and therapeutic potential across various disease models.

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